molecular formula C15H15N3O3 B5771065 1-(2-furoyl)-4-isonicotinoylpiperazine

1-(2-furoyl)-4-isonicotinoylpiperazine

Katalognummer: B5771065
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: QBBAZLIROKFMLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Furoyl)-4-isonicotinoylpiperazine is a piperazine derivative featuring two distinct acyl substituents: a 2-furoyl group at the 1-position and an isonicotinoyl group (pyridine-4-carbonyl) at the 4-position. Its molecular formula is C₁₆H₁₄N₄O₃, with a molecular weight of 326.31 g/mol . The 2-furoyl moiety introduces electron-withdrawing properties, while the isonicotinoyl group contributes aromaticity and hydrogen-bonding capability, influencing solubility and bioactivity .

Eigenschaften

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAZLIROKFMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

This compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity. This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the 1- and 4-positions of the piperazine ring. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties
1-(2-Furoyl)-4-isonicotinoylpiperazine 1: 2-Furoyl; 4: Isonicotinoyl 326.31 Moderate solubility in polar solvents; potential enzyme inhibition
1-(4-Nitrophenyl)-4-isonicotinoylpiperazine 1: 4-Nitrophenyl; 4: Isonicotinoyl 312.32 Enhanced electron-withdrawing effects from nitro group; lower solubility
Prazosin Hydrochloride 1: 2-Furoyl; 4: Quinazoline derivative 419.87 Clinically used antihypertensive; high affinity for α1-adrenoceptors
1-(2-Furoyl)-4-(4-fluorobenzyl)piperazine 1: 2-Furoyl; 4: 4-Fluorobenzyl 274.30 Improved lipophilicity; explored as tyrosine kinase inhibitor precursor
Piperazine-1,4-diylbis(furan-2-ylmethanone) 1,4: 2-Furoyl 324.30 Symmetric structure; limited bioactivity due to reduced structural diversity

Key Observations :

  • Solubility : Hydrochloride salts (e.g., prazosin) exhibit improved aqueous solubility, critical for oral bioavailability .
  • Bioactivity: Symmetric analogs like piperazine-1,4-diylbis(furan-2-ylmethanone) show reduced pharmacological activity, highlighting the importance of asymmetric substitution for target specificity .
Enzyme Inhibition
  • Target Compound : Weak inhibitory activity against α-glucosidase and cholinesterases (IC₅₀ > 100 μM) .
  • Carbamate Analogs : Derivatives like 2,4,6-tribromophenyl carbamates show marginally better enzyme inhibition (IC₅₀ ~ 80–90 μM), suggesting carbamate groups enhance binding to enzyme active sites .
Receptor Binding
  • Alpha1-Adrenoceptor Affinity: Replacement of 2-alkoxyphenyl (e.g., in prazosin) with 2-furoyl reduces receptor binding affinity by ~10-fold, as seen in SAR studies . This is attributed to reduced hydrophobic interactions and steric hindrance from the furan ring .
  • Antihypertensive Activity : Prazosin’s quinazoline moiety is critical for its clinical efficacy, demonstrating that piperazine derivatives require complementary pharmacophores for therapeutic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.